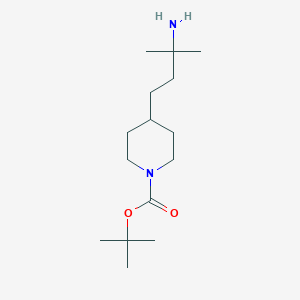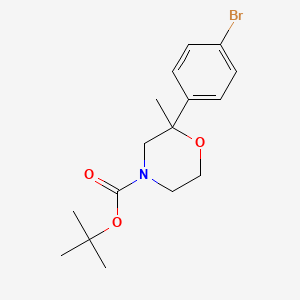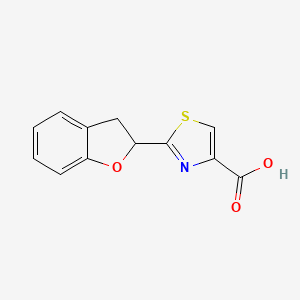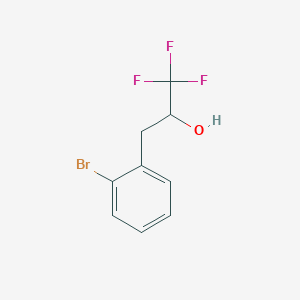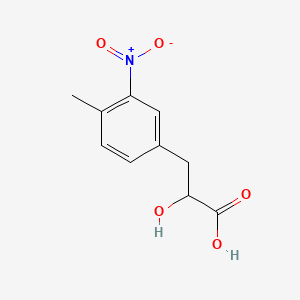
2-Hydroxy-3-(4-methyl-3-nitrophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(4-methyl-3-nitrophenyl)propanoic acid is an organic compound with a molecular formula of C10H11NO5 This compound is characterized by the presence of a hydroxy group, a nitro group, and a methyl group attached to a phenyl ring, along with a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(4-methyl-3-nitrophenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the nitration of 4-methylphenylpropanoic acid, followed by the introduction of a hydroxy group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for the nitration step, followed by hydrolysis to introduce the hydroxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and hydrolysis processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-(4-methyl-3-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can facilitate the reduction of the nitro group.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-3-(4-methyl-3-nitrophenyl)propanoic acid.
Reduction: Formation of 2-hydroxy-3-(4-methyl-3-aminophenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-(4-methyl-3-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-(4-methyl-3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-3-(4-nitrophenyl)propanoic acid
- 2-Hydroxy-3-(4-methylphenyl)propanoic acid
- 2-Hydroxy-3-(3-nitrophenyl)propanoic acid
Uniqueness
2-Hydroxy-3-(4-methyl-3-nitrophenyl)propanoic acid is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H11NO5 |
|---|---|
Peso molecular |
225.20 g/mol |
Nombre IUPAC |
2-hydroxy-3-(4-methyl-3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C10H11NO5/c1-6-2-3-7(4-8(6)11(15)16)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14) |
Clave InChI |
ULTBFDZMGSHQNH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CC(C(=O)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


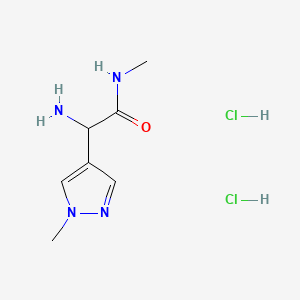
![1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol](/img/structure/B13590852.png)
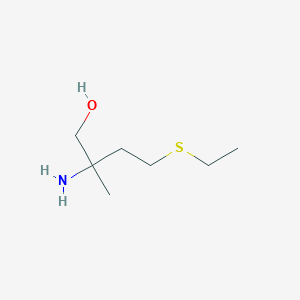
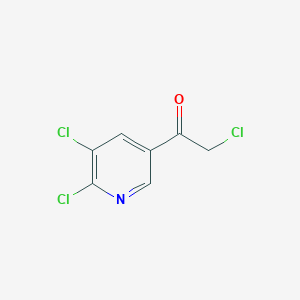
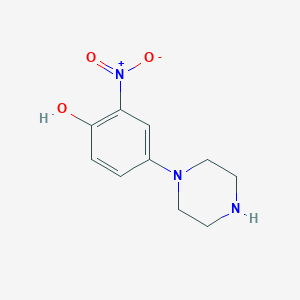
![[(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]aminedihydrochloride](/img/structure/B13590901.png)
![2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride](/img/structure/B13590907.png)
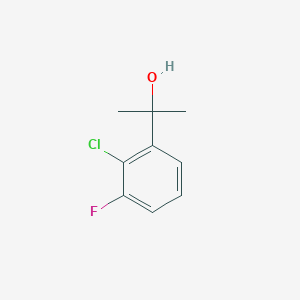
![2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B13590916.png)
